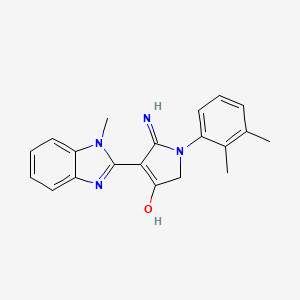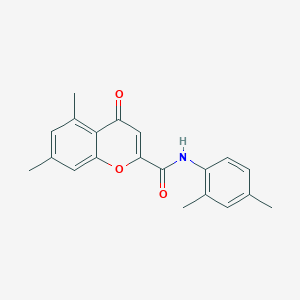
3-(6,6-dimethyl-4-oxotetrahydro-2H-pyran-3-yl)-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6,6-DIMETHYL-4-OXOOXAN-3-YL)-3-HYDROXY-1-[(MORPHOLIN-4-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound with a unique structure that includes an indole core, a morpholine moiety, and a substituted oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6,6-DIMETHYL-4-OXOOXAN-3-YL)-3-HYDROXY-1-[(MORPHOLIN-4-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, including the formation of the indole core, the introduction of the morpholine group, and the construction of the oxane ring. Common synthetic routes may involve:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other indole-forming reactions.
Introduction of the Morpholine Group: This step often involves nucleophilic substitution reactions where a morpholine derivative is introduced.
Construction of the Oxane Ring: This can be done through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(6,6-DIMETHYL-4-OXOOXAN-3-YL)-3-HYDROXY-1-[(MORPHOLIN-4-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The morpholine group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
3-(6,6-DIMETHYL-4-OXOOXAN-3-YL)-3-HYDROXY-1-[(MORPHOLIN-4-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(6,6-DIMETHYL-4-OXOOXAN-3-YL)-3-HYDROXY-1-[(MORPHOLIN-4-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with molecular targets such as enzymes or receptors. The indole core can interact with aromatic residues in proteins, while the morpholine group can form hydrogen bonds with polar residues. The oxane ring may contribute to the overall stability and binding affinity of the compound.
Comparison with Similar Compounds
Similar Compounds
3-(6,6-DIMETHYL-4-OXOOXAN-3-YL)-3-HYDROXY-5-METHYL-1H-INDOL-2-ONE: Similar structure but with a methyl group instead of the morpholine moiety.
9-ETHYL-6,6-DIMETHYL-8-[4-(MORPHOLIN-4-YL)PIPERIDIN-1-YL]-11-OXO-6,11-DIHYDRO-5H-BENZO[B]CARBAZOLE-3-CARBONITRILE: Contains a benzo[b]carbazole core instead of an indole core.
Uniqueness
The uniqueness of 3-(6,6-DIMETHYL-4-OXOOXAN-3-YL)-3-HYDROXY-1-[(MORPHOLIN-4-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE lies in its combination of an indole core, a morpholine moiety, and a substituted oxane ring, which provides a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C20H26N2O5 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
3-(6,6-dimethyl-4-oxooxan-3-yl)-3-hydroxy-1-(morpholin-4-ylmethyl)indol-2-one |
InChI |
InChI=1S/C20H26N2O5/c1-19(2)11-17(23)15(12-27-19)20(25)14-5-3-4-6-16(14)22(18(20)24)13-21-7-9-26-10-8-21/h3-6,15,25H,7-13H2,1-2H3 |
InChI Key |
VYIYNYDSVFPMOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C(CO1)C2(C3=CC=CC=C3N(C2=O)CN4CCOCC4)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methoxyphenyl)-6-phenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11398501.png)

![methyl (3-benzyl-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl)acetate](/img/structure/B11398507.png)
![N-[2-(1-{4-[5-methyl-2-(propan-2-yl)phenoxy]butyl}-1H-benzimidazol-2-yl)ethyl]acetamide](/img/structure/B11398515.png)
![4-(3,4-diethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11398518.png)
![3-[2-(2-methoxyphenyl)ethyl]-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11398526.png)
![4-(4-butoxyphenyl)-1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-methyl-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7-ol](/img/structure/B11398530.png)
![5,7-dimethyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11398537.png)
![N-(3,5-dimethylphenyl)-3'-phenylspiro[cyclohexane-1,6'-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7'-carboxamide](/img/structure/B11398548.png)
![N-(4-fluorophenyl)-6-(4-methylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11398549.png)
![4-chloro-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide](/img/structure/B11398553.png)
![9-(2-Fluorophenethyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-E][1,3]oxazin-4(1H)-one](/img/structure/B11398559.png)

![6-(3-chloro-4-methoxyphenyl)-N-(2,5-dimethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11398564.png)
